molecular formula C10H9ClO3 B1427695 Ethyl 3-chloro-4-formylbenzoate CAS No. 1465327-51-8

Ethyl 3-chloro-4-formylbenzoate

Cat. No. B1427695
M. Wt: 212.63 g/mol
InChI Key: YOTMXQXNGDJWDW-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-formylbenzoate is a chemical compound with the CAS Number: 1465327-51-8 . It has a molecular weight of 212.63 . It appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-chloro-4-formylbenzoate . The InChI code for this compound is 1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-chloro-4-formylbenzoate has a molecular weight of 212.63 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor related to Ethyl 3-chloro-4-formylbenzoate, demonstrates versatility in synthesizing a range of trifluoromethyl heterocycles. Key steps involve rhodium(II) or copper(II) catalyzed reactions, yielding various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Synthesis of Antiasthmatic Agents

Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, another compound similar to Ethyl 3-chloro-4-formylbenzoate, undergoes nucleophilic displacement to yield aryloxytriazolecarboxylates. These compounds have potential applications as antiasthmatic agents (Buckle et al., 1981).

Application in Antimicrobial Agents

A study involving a reaction that produces ethyl 3-chloro-4-oxothiazolidin-thiophene-2-carboxylate highlights its potential in antimicrobial activity. This compound has been used to synthesize ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which show promise as antimicrobial agents (Spoorthy et al., 2021).

Synthesis of Quinoline Derivatives

Ethyl 4-chloro-3-oxobutanoate, closely related to Ethyl 3-chloro-4-formylbenzoate, is used in the synthesis of quinoline derivatives. This process involves condensation with amino compounds, leading to the formation of ethyl 2-chloromethyl-3-quinoline carboxylates and other related compounds (Degtyarenko et al., 2007).

Diverse Chemical Synthesis

Ethyl 3-chloro-4-formylbenzoate is an intermediate in various synthesis processes. Its derivatives have been used in the preparation of different chemical compounds, demonstrating its versatility in chemical synthesis. These applications include the synthesis of crown ethers, aminomethylmonoalkylphosphinates, and benzothiazepines, among others (Wada et al., 1980), (Ding & Yan, 2012), (Katritzky et al., 2001).

Safety And Hazards

The safety information for Ethyl 3-chloro-4-formylbenzoate includes a warning signal word . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) is a useful chiral building block for the synthesis of pharmaceuticals . There has been great interest in the synthesis of ®-CHBE via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions . This suggests potential future directions in the research and application of Ethyl 3-chloro-4-formylbenzoate.

properties

IUPAC Name

ethyl 3-chloro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTMXQXNGDJWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743176
Record name Ethyl 3-chloro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-formylbenzoate

CAS RN

908248-02-2
Record name Ethyl 3-chloro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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